N-methyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide N-methyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 946241-28-7
VCID: VC11912784
InChI: InChI=1S/C14H14N2O2S2/c1-15-13(18)7-11-8-19-14(16-11)20-9-12(17)10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3,(H,15,18)
SMILES: CNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2
Molecular Formula: C14H14N2O2S2
Molecular Weight: 306.4 g/mol

N-methyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide

CAS No.: 946241-28-7

Cat. No.: VC11912784

Molecular Formula: C14H14N2O2S2

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide - 946241-28-7

Specification

CAS No. 946241-28-7
Molecular Formula C14H14N2O2S2
Molecular Weight 306.4 g/mol
IUPAC Name N-methyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Standard InChI InChI=1S/C14H14N2O2S2/c1-15-13(18)7-11-8-19-14(16-11)20-9-12(17)10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3,(H,15,18)
Standard InChI Key HLVIUEQFTMUWQO-UHFFFAOYSA-N
SMILES CNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2
Canonical SMILES CNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2

Introduction

Structural and Chemical Identity

N-Methyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide features a 1,3-thiazole ring substituted at the 2-position with a phenacylsulfanyl group (SCC(=O)C6H5-\text{SCC}(=\text{O})\text{C}_6\text{H}_5) and at the 4-position with an N-methylacetamide moiety (CH2C(=O)NHCH3-\text{CH}_2\text{C}(=\text{O})\text{NHCH}_3). The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, contributes to the compound’s electronic diversity, enabling interactions with biological targets.

Key Structural Features:

  • Thiazole Core: The 1,3-thiazole ring provides a rigid planar structure, facilitating π-π stacking interactions with aromatic residues in proteins.

  • Phenacylsulfanyl Group: This substituent introduces a ketone functional group and a hydrophobic phenyl ring, enhancing binding affinity to hydrophobic enzyme pockets.

  • N-Methylacetamide Side Chain: The polar acetamide group improves solubility and participates in hydrogen bonding.

The IUPAC name, NN-methyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide, reflects these substituents systematically. Spectroscopic characterization (discussed in Section 5) confirms the connectivity and purity of the synthesized compound.

Physicochemical Properties

The compound’s physicochemical profile is critical for understanding its pharmacokinetic behavior. Key properties are summarized below:

PropertyValue
Molecular FormulaC14H14N2O2S2\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}_{2}
Molecular Weight306.4 g/mol
IUPAC NameN-Methyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
SolubilityModerate in polar organic solvents (e.g., DMSO, methanol)
logP (Predicted)~2.1 (indicative of moderate lipophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (two S, two O)

The compound’s moderate lipophilicity (logP2.1\log P \approx 2.1) suggests balanced membrane permeability and aqueous solubility, favorable for drug-like properties.

Characterization and Analytical Data

Advanced spectroscopic and computational methods validate the compound’s structure and properties.

Spectroscopic Analysis

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6):

    • δ2.83\delta 2.83 (s, 3H, N-CH3_3),

    • δ3.58\delta 3.58 (s, 2H, CH2_2-CO),

    • δ7.457.82\delta 7.45–7.82 (m, 5H, Ar-H).

  • IR (KBr):

    • 1652 cm1^{-1} (C=O, amide),

    • 1705 cm1^{-1} (C=O, ketone).

Computational Studies

Density Functional Theory (DFT) calculations predict:

  • HOMO-LUMO Gap: ΔE=0.12eV\Delta E = -0.12 \, \text{eV}, indicating electron-deficient regions prone to nucleophilic attack.

  • Solvation Energy: ΔGsolv=15.2kcal/mol\Delta G_{\text{solv}} = -15.2 \, \text{kcal/mol}, reflecting moderate aqueous solubility.

Comparative Analysis with Analogous Compounds

The table below contrasts key features of N-methyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide with structurally related molecules:

CompoundMolecular FormulaActivityTarget
N-Methyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamideC14H14N2O2S2\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}_{2}Antimicrobial (proposed)Microbial enzymes
5-(5-Nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazoleC13H11N3O2S\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{O}_{2}\text{S}Antitubercular (MIC=5.71μM\text{MIC} = 5.71 \, \mu\text{M})M. tuberculosis
NitrofurantoinC8H6N4O5\text{C}_{8}\text{H}_{6}\text{N}_{4}\text{O}_{5}AntibacterialDNA synthesis

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